molecular formula C5H5NO4S B3055686 (4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid CAS No. 6628-19-9

(4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid

Cat. No. B3055686
CAS RN: 6628-19-9
M. Wt: 175.16 g/mol
InChI Key: KQRREVXFEROLGC-UHFFFAOYSA-N
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Description

(4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid, also known as HTA, is a thiazole derivative that has gained attention in scientific research due to its potential therapeutic applications. HTA has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

(4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid exerts its neuroprotective effects by scavenging free radicals and inhibiting lipid peroxidation. It also upregulates antioxidant enzymes such as superoxide dismutase and catalase. (4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid's anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
(4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid has been found to modulate various biochemical and physiological pathways. It has been shown to increase the levels of glutathione, a potent antioxidant, in the brain. (4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid has also been found to decrease the levels of malondialdehyde, a marker of oxidative stress. In addition, (4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid has been found to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

(4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid's simple synthesis method and low cost make it an attractive candidate for lab experiments. However, its low solubility in water and organic solvents can pose a challenge in terms of formulation and delivery.

Future Directions

There are several future directions for the research on (4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid. One potential area of research is the development of (4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid-based therapies for neurodegenerative diseases. Another potential area of research is the investigation of (4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid's anti-cancer properties. (4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid has been found to inhibit the growth of several cancer cell lines, making it a potential candidate for the development of anti-cancer drugs. Additionally, the development of novel formulations and delivery systems for (4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid could enhance its therapeutic potential.

Scientific Research Applications

(4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective effects against oxidative stress-induced neuronal damage, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. (4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-(4-hydroxy-2-oxo-3H-1,3-thiazol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4S/c7-3(8)1-2-4(9)6-5(10)11-2/h9H,1H2,(H,6,10)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRREVXFEROLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(NC(=O)S1)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216479
Record name (4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid

CAS RN

6628-19-9
Record name (4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002693286
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60548
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dihydroxythiazole-5-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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